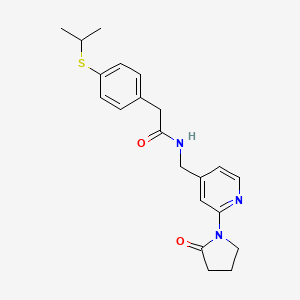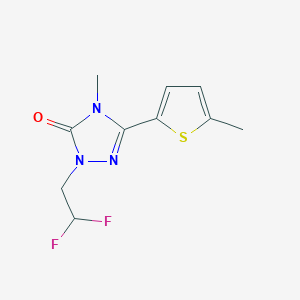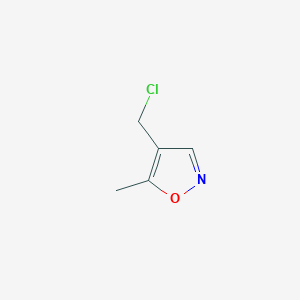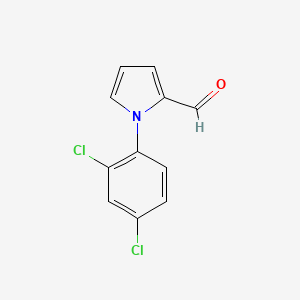
N-(3-aminophenyl)-3-(1H-imidazol-1-yl)propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
"N-(3-aminophenyl)-3-(1H-imidazol-1-yl)propanamide" is a compound that belongs to the class of organic molecules containing an imidazole ring, a functional amide group, and an aminophenyl moiety. These structural features suggest the compound could have interesting chemical and physical properties, making it potentially useful for various applications in chemistry and materials science.
Synthesis Analysis
The synthesis of compounds similar to "N-(3-aminophenyl)-3-(1H-imidazol-1-yl)propanamide" typically involves multiple steps, including reductive amination reactions, the use of sodium cyanoborohydride, and the functionalization of imidazole synthons. For example, Cheruzel et al. (2011) described synthetic pathways to related imidazole-amine ligands, showcasing the versatility of imidazole-based compounds for ligand synthesis (Cheruzel et al., 2011).
Wissenschaftliche Forschungsanwendungen
Antimicrobial Activity
N-(3-Aminophenyl)-3-(1H-imidazol-1-yl)propanamide derivatives demonstrate significant antimicrobial properties. For example, a study by Evren, Yurttaş, and Yılmaz-Cankilic (2020) synthesized N-(naphthalen-1-yl)propanamide derivatives and evaluated their antimicrobial activities against various bacteria and fungi. These compounds displayed notable activity, particularly against specific fungi and gram-positive bacteria, highlighting their potential as antimicrobial agents (Evren, Yurttaş, & Yılmaz-Cankilic, 2020).
Antioxidant and Anticancer Activity
Another aspect of research involving these compounds is their antioxidant and anticancer activities. Tumosienė et al. (2020) synthesized derivatives of 3-[(4-methoxyphenyl)amino]propanehydrazide, exhibiting antioxidant activity superior to ascorbic acid and showing cytotoxic effects against human glioblastoma and breast cancer cell lines. This suggests a promising avenue for developing new anticancer therapies (Tumosienė et al., 2020).
Immunosuppressive Activities
In the realm of immunology, N-aryl-3-(indol-3-yl)propanamides, similar in structure to N-(3-aminophenyl)-3-(1H-imidazol-1-yl)propanamide, have been synthesized and evaluated for their immunosuppressive activities. For instance, Giraud et al. (2010) found that certain derivatives exhibited significant inhibitory activity in murine splenocytes and mice delayed-type hypersensitivity assays, indicating potential use in immune response modulation (Giraud et al., 2010).
Corrosion Inhibition
Research by Srivastava et al. (2017) on amino acid-based imidazolium zwitterions, which include the imidazole ring found in N-(3-aminophenyl)-3-(1H-imidazol-1-yl)propanamide, demonstrated their effectiveness as corrosion inhibitors. These compounds showed high inhibition efficiency, suggesting their potential application in protecting metals against corrosion (Srivastava et al., 2017).
Anticonvulsant Studies
Compounds structurally related to N-(3-aminophenyl)-3-(1H-imidazol-1-yl)propanamide have been evaluated for their anticonvulsant properties. Idris, Ayeni, and Sallau (2011) synthesized N-Benzyl-3-[(chlorophenyl)amino]propanamides and found them to be effective in animal models for treating seizures, indicating their potential as anticonvulsant drugs (Idris, Ayeni, & Sallau, 2011).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
N-(3-aminophenyl)-3-imidazol-1-ylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N4O/c13-10-2-1-3-11(8-10)15-12(17)4-6-16-7-5-14-9-16/h1-3,5,7-9H,4,6,13H2,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZUYDSKSEFONAI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)NC(=O)CCN2C=CN=C2)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(2,4-dioxo-8-oxa-1,3-diazaspiro[4.5]dec-3-yl)-N-(4-methoxybenzyl)acetamide](/img/structure/B2482894.png)

![5-[(Dimethylsulfamoylamino)methyl]-3-(5-methyl-1,2-oxazol-3-yl)-1,2,4-oxadiazole](/img/structure/B2482901.png)
![N-(1-Cyclohexylpiperidin-4-yl)-4-[[3-(trifluoromethyl)pyrazol-1-yl]methyl]benzamide](/img/structure/B2482902.png)

![3-(2-chlorophenyl)-5-methyl-N-(3-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2482905.png)

![9-(4-isopropylphenyl)-6-(4-methoxyphenyl)-5,6,7,9-tetrahydrotetrazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B2482907.png)

![1-(3-Acetyl-phenyl)-3-(1-methyl-2-oxo-5-phenyl-2,3-dihydro-1H-benzo[e][1,4]diazepin-3-yl)-urea](/img/structure/B2482909.png)


![4-(4-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}phenyl)-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B2482915.png)